2,5-Dichloro-6-nitro-1,3-benzothiazole
CAS No.: 2241141-63-7
Cat. No.: VC6183452
Molecular Formula: C7H2Cl2N2O2S
Molecular Weight: 249.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241141-63-7 |
|---|---|
| Molecular Formula | C7H2Cl2N2O2S |
| Molecular Weight | 249.07 |
| IUPAC Name | 2,5-dichloro-6-nitro-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H |
| Standard InChI Key | HPQHNQVDYCHNSG-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl |
Introduction
Structural and Physicochemical Characteristics
The molecular formula of 2,5-dichloro-6-nitro-1,3-benzothiazole is C₇H₂Cl₂N₂O₂S, with a molecular weight of 249.07 g/mol. Its structure consists of a benzene ring fused to a thiazole ring, with substituents at positions 2, 5, and 6 (Figure 1). The nitro group at position 6 and chlorine atoms at positions 2 and 5 create a sterically hindered and electron-deficient aromatic system, influencing its reactivity and interactions with biological targets.
Table 1: Comparative Structural Data for Nitro-Substituted Benzothiazoles
| Compound | Molecular Formula | SMILES Notation | CAS No. |
|---|---|---|---|
| 2,5-Dichloro-6-nitro-1,3-benzothiazole | C₇H₂Cl₂N₂O₂S | C1=C(C(=C(C2=C1SC(=N2)Cl)Cl)N+[O-])Cl | 2241141-63-7 |
| 2,5-Dichloro-4-nitro-1,3-benzothiazole | C₇H₂Cl₂N₂O₂S | C1=CC(=C(C2=C1SC(=N2)Cl)N+[O-])Cl | 138040385 |
The isomeric 2,5-dichloro-4-nitro-1,3-benzothiazole (CAS No. 138040385) shares the same molecular formula but differs in nitro group placement, leading to distinct electronic and steric profiles . Computational studies predict collision cross sections (CCS) for the target compound, with [M+H]+ ions exhibiting a CCS of 143.2 Ų .
| Reaction Type | Reagents | Solvent System | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | H₂O | 0–5°C | 75–85 |
| Cyanation | NaCN, DABCO | DMSO/H₂O (1:1) | RT | 90 |
Acute toxicity data remain unavailable, but analogous chlorinated nitroaromatics are known to cause skin irritation and respiratory distress .
Research Gaps and Future Directions
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Pharmacological Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
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Toxicological Studies: In vitro and in vivo assessments to establish safety profiles.
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Materials Science Applications: Exploration of electronic properties for optoelectronic devices.
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